2-Chloro-5-chloromethylthiazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

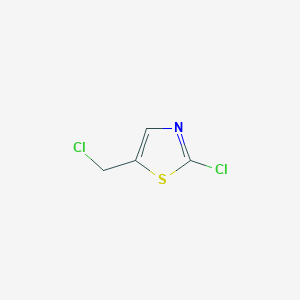

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NS/c5-1-3-2-7-4(6)8-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMUIVKEHJSADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376791 | |

| Record name | 2-Chloro-5-chloromethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105827-91-6 | |

| Record name | 2-Chloro-5-(chloromethyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105827-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-chloromethylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105827916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-chloromethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-chloromethylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiazole, 2-chloro-5-(chloromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-CHLOROMETHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/857BYZ5HZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-chloromethylthiazole (CAS: 105827-91-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-chloromethylthiazole (CCMT), a pivotal intermediate in the synthesis of prominent agrochemicals and pharmaceuticals. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent utilization, and key safety and handling information.

Core Properties and Specifications

This compound is a bifunctional electrophile, characterized by a thiazole (B1198619) ring substituted with a chlorine atom at the 2-position and a chloromethyl group at the 5-position.[1] This structure makes it a versatile building block, particularly for introducing the 2-chloro-thiazol-5-ylmethyl moiety into larger molecules.[2]

Physicochemical Data

The physical and chemical properties of CCMT are summarized in the table below, compiled from various sources. It typically appears as a white to light yellow crystalline solid or a colorless to light yellow liquid, depending on the ambient temperature and purity.[3][4]

| Property | Value | References |

| CAS Number | 105827-91-6 | [5] |

| Molecular Formula | C₄H₃Cl₂NS | [3] |

| Molecular Weight | 168.04 g/mol | [3] |

| Appearance | White to light yellow crystal or colorless to light yellow liquid | [3][6] |

| Melting Point | 29-31 °C | [3] |

| Boiling Point | 97 °C at 6 mmHg | [4][5] |

| Density | ~1.5 g/cm³ | |

| Solubility | Insoluble in water; Soluble in organic solvents like methanol, chloroform, and toluene (B28343). | [1][3][6] |

| Purity | Typically ≥98.5% | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of CCMT.

| Spectroscopy | Data | References |

| ¹H NMR (CDCl₃) | δ: 7.3 (s, 1H, thiazole C4-H); 4.6 (s, 2H, -CH₂Cl) | [2][4][5] |

| ¹³C NMR (CDCl₃) | δ: 152.6 (C-2); 140.2 (C-4); 137.5 (C-5); 37.1 (-CH₂) | [2][4][5] |

Synthesis of this compound

Several synthetic routes to CCMT have been developed, primarily differing in their starting materials. The following sections detail the most common and effective experimental protocols.

Synthesis from 1,3-Dichloropropene (B49464)

This method involves the reaction of 1,3-dichloropropene with a thiocyanate (B1210189) salt to form an isothiocyanate intermediate, which is then chlorinated and cyclized to yield CCMT.[2]

// Nodes DCP [label="1,3-Dichloropropene", fillcolor="#F1F3F4", fontcolor="#202124"]; NaSCN [label="Sodium Thiocyanate\n(NaSCN)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="3-Chloro-2-propenylthiocyanate", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="3-Chloro-1-propenylisothiocyanate", fillcolor="#FFFFFF", fontcolor="#202124"]; Chlorine [label="Chlorine (Cl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; CCMT [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges DCP -> Intermediate1 [label="Reaction with NaSCN", color="#34A853"]; NaSCN -> Intermediate1 [color="#34A853"]; Intermediate1 -> Intermediate2 [label="Thermal Rearrangement\n([2][2]-Sigmatropic)", color="#EA4335"]; Intermediate2 -> CCMT [label="Chlorination & Cyclization", color="#FBBC05"]; Chlorine -> CCMT [color="#FBBC05"]; } caption: Synthesis workflow from 1,3-Dichloropropene.

Experimental Protocol:

-

Formation of Isothiocyanate Intermediate: A mixture of 1,3-dichloropropene and sodium thiocyanate is heated. This initially forms 3-chloro-2-propenylthiocyanate.[2]

-

Thermal Rearrangement: Upon further heating, the thiocyanate undergoes a[2][2]-sigmatropic rearrangement to yield the more stable 3-chloro-1-propenylisothiocyanate (a mixture of cis and trans isomers).[2]

-

Chlorination and Cyclization: The crude isothiocyanate mixture is dissolved in a solvent such as chloroform.[4][5] The solution is heated to reflux, and chlorine gas is bubbled through the mixture over a period of 6-8 hours.[2][4][5] The reaction progress is monitored by Gas Chromatography (GC).[2][4][5]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and filtered.[2][4][5] The solvent is removed under reduced pressure using a rotary evaporator.[2][4][5] The crude product can be purified by vacuum distillation (e.g., at 97 °C under 6 mmHg) to yield CCMT with a purity of up to 65%.[2] Adding sodium bicarbonate before distillation can help neutralize any residual acid.[2][4]

Synthesis from 2,3-Dichloropropene ("One-Pot" Process)

A highly efficient "one-pot" process starting from 2,3-dichloropropene has been developed, achieving high purity and yield.[3][6] This method avoids the isolation of intermediates.[3]

// Nodes DCP [label="2,3-Dichloropropene", fillcolor="#F1F3F4", fontcolor="#202124"]; NaSCN [label="Sodium Thiocyanate", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; ThionylChloride [label="Thionyl Chloride\n(SOCl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionVessel [label="One-Pot Reaction\n(Substitution, Isomerization,\nChlorination-Cyclization)", fillcolor="#FFFFFF", fontcolor="#202124"]; CCMT [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges DCP -> ReactionVessel [color="#34A853"]; NaSCN -> ReactionVessel [color="#34A853"]; Solvent -> ReactionVessel [color="#34A853"]; ThionylChloride -> ReactionVessel [label="Chlorinating Agent", color="#EA4335"]; ReactionVessel -> CCMT [label="Purification", color="#FBBC05"]; } caption: "One-pot" synthesis from 2,3-Dichloropropene.

Experimental Protocol:

-

Substitution Reaction: In a three-necked flask, add sodium thiocyanate (1.23 mol), a phase transfer catalyst like tetrabutylammonium (B224687) bromide (2.5g), and toluene (200 mL).[6] Slowly add 2,3-dichloropropene (0.97 mol) dropwise while stirring.[6]

-

Isomerization: Heat the mixture to reflux in an 80°C oil bath for approximately 4 hours.[6] Following this, increase the temperature to 120°C and maintain for 3 hours to facilitate high-temperature isomerization.[6]

-

Chlorination-Cyclization: Cool the reaction mixture. The resulting mixture containing the isothiocyanate intermediate is then reacted with a chlorinating agent, such as thionyl chloride or sulfuryl chloride, in a suitable solvent to yield CCMT.[3][6]

-

Purification: The final product is purified to achieve a purity of up to 99%.[3][6] This process is noted for its simplicity, fewer side reactions, and high efficiency.[3]

Reactivity and Applications in Synthesis

The reactivity of CCMT is dominated by its two electrophilic centers: the chlorine on the thiazole ring and the chlorine on the methyl group. The chloromethyl group is particularly reactive, making CCMT an excellent alkylating agent for introducing the thiazole moiety.[3]

Synthesis of Neonicotinoid Insecticides

CCMT is a crucial intermediate for the synthesis of new-generation neonicotinoid insecticides, including Thiamethoxam (B1682794) and Clothianidin.[5]

Thiamethoxam is synthesized via the N-alkylation of 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine with CCMT.[7]

// Nodes CCMT [label="2-Chloro-5-\nchloromethylthiazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxadiazine [label="3-Methyl-4-nitroimino-\nperhydro-1,3,5-oxadiazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)\nCatalyst (e.g., (CH₃)₄NOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent\n(e.g., Dimethyl Carbonate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Condensation Reaction\n(N-Alkylation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Thiamethoxam [label="Thiamethoxam", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges CCMT -> Reaction [color="#34A853"]; Oxadiazine -> Reaction [color="#34A853"]; Base -> Reaction [color="#EA4335"]; Solvent -> Reaction [color="#EA4335"]; Reaction -> Thiamethoxam [label="Work-up & Crystallization", color="#FBBC05"]; } caption: Synthesis of Thiamethoxam from CCMT.

Experimental Protocol (Example):

-

Reaction Setup: Charge a reaction vessel with 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine (0.278 mol), dimethyl carbonate (148.8 g), and this compound (0.242 mol).[7]

-

Reagent Addition: Slowly add a mixture of tetramethylammonium (B1211777) hydroxide (B78521) (1 g), potassium carbonate (58 g), and dimethyl carbonate (130 g).[7] The reaction is typically carried out at 60-70°C.[7]

-

Work-up: After the reaction is complete, add water (150 ml) and adjust the pH to 6.5 with hydrochloric acid.[7] Allow the layers to separate.

-

Isolation: Concentrate the organic layer under reduced pressure, then cool to induce crystallization. The solid product is collected by filtration and dried to yield Thiamethoxam (82% yield in one cited example).[7]

The synthesis of Clothianidin involves the condensation reaction of CCMT with a nitroimino-hexahydro-triazine derivative.[2][8]

Experimental Protocol (Example):

-

Reaction Setup: In a four-necked flask, dissolve 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-hexahydro-triazine (79 mmol) and potassium carbonate (196 mmol) in DMF (150 ml).[2]

-

CCMT Addition: At 20-25°C, add a solution of this compound (79 mmol) in DMF dropwise over 30 minutes.[2]

-

Reaction: Slowly raise the temperature to 40-50°C and monitor the reaction by HPLC until the starting triazine is consumed.[2]

-

Work-up and Isolation: After the reaction, add saturated brine and an organic solvent for extraction. The organic phase is filtered, and the filtrate is cooled to below 0°C to crystallize the product, which is then isolated by filtration.[2] The intermediate is subsequently hydrolyzed in dilute hydrochloric acid to yield Clothianidin.[2]

Synthesis of Ritonavir Intermediate

CCMT is also a useful intermediate in the synthesis of the anti-HIV drug Ritonavir, a selective HIV protease inhibitor.[5] The this compound moiety is incorporated into the final drug structure. The synthesis involves the displacement of the aliphatic chlorine with a formate (B1220265) anion, followed by hydrolysis and subsequent steps.[2]

Safety, Handling, and Storage

CCMT is a reactive and hazardous chemical that requires careful handling.

Hazard Identification and Personal Protective Equipment (PPE)

| Hazard | Description | References |

| Toxicity | Harmful if swallowed. Toxic in contact with skin. | [9][10] |

| Irritation | Causes severe skin burns and eye damage. Irritating to the respiratory system. | [3][9][10] |

| Sensitization | May cause an allergic skin reaction. | [3][9][10] |

| Environmental | Toxic to aquatic life with long-lasting effects. | [9][10] |

Recommended PPE:

-

Eye/Face Protection: Chemical splash-resistant safety goggles or glasses with side protection. A face shield may be appropriate.[11]

-

Hand Protection: Chemical-resistant gloves.[11]

-

Skin and Body Protection: Laboratory coat, closed-toed shoes, and appropriate protective clothing.[11]

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to keep airborne concentrations low.[11]

Storage and Stability

-

Storage Conditions: Store in a refrigerator at 2-8°C under an inert atmosphere.[3] Keep the container tightly closed in a dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[11]

-

Stability: The compound is stable under recommended storage conditions.[11]

Conclusion

This compound (CAS: 105827-91-6) is a cornerstone intermediate for the chemical synthesis of high-value products in the agrochemical and pharmaceutical industries. Its dual reactive sites allow for versatile synthetic transformations. A thorough understanding of its properties, synthesis protocols, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. WO2015180585A9 - Method of producing thiamethoxam - Google Patents [patents.google.com]

- 5. This compound | 105827-91-6 [chemicalbook.com]

- 6. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. This compound | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-5-chloromethylthiazole: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of 2-Chloro-5-chloromethylthiazole (CCMT), a pivotal intermediate in the pharmaceutical and agrochemical industries. The document details its molecular structure, physicochemical properties, and various synthetic protocols, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound is a halogenated heterocyclic organic compound.[1] Its structure features a five-membered thiazole (B1198619) ring, which contains both nitrogen and sulfur atoms. This ring is substituted at the 2-position with a chlorine atom and at the 5-position with a chloromethyl group.[1] This bifunctional electrophilic nature makes it highly reactive in nucleophilic substitution reactions.[1]

-

Chemical Name: 2-chloro-5-(chloromethyl)-1,3-thiazole[2]

The structural formula is as follows: ClCc1cnc(Cl)s1

Physicochemical Properties

This compound typically appears as a white to light yellow crystal or powder, or a colorless to light yellow liquid, depending on the ambient temperature and purity.[1][4][5][6] For optimal stability, it should be stored at 2-8°C in an inert atmosphere.[6][7]

| Property | Value | Source(s) |

| Molecular Weight | 168.04 g/mol | [2][3][4] |

| Melting Point | 29-31 °C | [6][8][9] |

| Boiling Point | 268.6 ± 32.0 °C at 760 mmHg (Predicted) | [7][8][10] |

| Density | ~1.5 g/cm³ | [8][9] |

| Appearance | White to light yellow crystal or powder; colorless to light yellow liquid | [4][6][10] |

| Solubility | Soluble in methanol, dichloromethane, chloroform, and carbon tetrachloride; Insoluble in water | [1][6][7] |

| Refractive Index | n20/D 1.571 | [7][10] |

Applications in Synthesis

This compound is a crucial building block in the synthesis of various commercial products, primarily in the pharmaceutical and agrochemical sectors. The reactivity of its chloromethyl group makes it an excellent alkylating agent for introducing the thiazole moiety into larger molecules.[6]

-

Pharmaceuticals: It is a key intermediate in the synthesis of Ritonavir, a second-generation anti-AIDS drug that functions as a selective HIV protease inhibitor.[4][10][11]

-

Agrochemicals: It is used in the production of neonicotinoid insecticides such as Thiamethoxam and Clothianidin.[4][5][10] It is also a precursor for various fungicides and herbicides.[12]

Below is a diagram illustrating its role as a key synthetic intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 105827-91-6 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. 105827-91-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6 | Chemsrc [chemsrc.com]

- 9. aksci.com [aksci.com]

- 10. echemi.com [echemi.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Why this compound Is Crucial for Agrochemical and Pharmaceutical Industries [jindunchemical.com]

A Technical Guide to 2-Chloro-5-chloromethylthiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-chloromethylthiazole (CCMT), CAS number 105827-91-6, is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique bifunctional structure, featuring a reactive chloromethyl group and a chlorinated thiazole (B1198619) ring, makes it a versatile building block for complex molecular synthesis.[2][3] This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a summary of its primary applications, particularly as a key intermediate in the production of prominent antiviral drugs and neonicotinoid insecticides.[1][4][5]

Physical and Chemical Properties

This compound is typically a white to pale yellow crystalline solid or a colorless to light yellow liquid, a characteristic dependent on ambient temperature and purity.[1][3][4] It is stable under recommended storage conditions but reactive, particularly at the chloromethyl position.[3][6]

Quantitative Data Summary

The core physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃Cl₂NS | [4][7][8] |

| Molecular Weight | 168.04 g/mol | [4][8] |

| Melting Point | 29-35 °C | [3][7] |

| Boiling Point | 268.6 °C (at 760 mmHg) | [1][7] |

| Density | 1.503 g/cm³ | [1][7] |

| Refractive Index | n20/D 1.571 - 1.583 | [6][7][9] |

| Flash Point | 116.3 °C | [1][7] |

| Vapor Pressure | 0.0126 mmHg (at 25°C) | [7] |

| Solubility | Soluble in methanol (B129727) and toluene.[3][7][10] | Low solubility in water.[2] |

| pKa (Predicted) | 0.19 ± 0.10 | [7][9] |

| LogP | 2.53 | [7] |

| Appearance | White to pale yellow crystal or colorless/yellowish liquid. | [3][4][7] |

Chemical Reactivity and Stability

Stability: The compound is stable under recommended storage conditions, which involve refrigeration (2-8°C) in a dark place under an inert atmosphere.[3][9][11]

Reactivity: The high reactivity of the chloromethyl group makes this compound an excellent alkylating agent.[3] This property is fundamental to its utility in synthesizing more complex molecules by introducing the 2-chloro-thiazole-5-methyl moiety.[3]

Incompatible Materials: It should be kept away from strong oxidizing agents.[6]

Hazardous Decomposition: Upon combustion or thermal decomposition, it may produce toxic gases such as carbon oxides, hydrogen chloride, nitrogen oxides, and sulfur oxides.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 3-chloropropenyl isothiocyanates.[4]

Materials:

-

Crude mixture of cis- and trans-3-chloropropenyl isothiocyanates

-

Chlorine gas

-

Sodium bicarbonate

-

Aqueous sodium hydroxide (B78521) (for trap)

Equipment:

-

2-liter round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Condenser

-

Gas bubbling tube

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Charge the 2-liter round-bottomed flask with 504.2 g (3.79 mol) of the crude mixture of cis- and trans-3-chloropropenyl isothiocyanates and 600 mL of chloroform.[4]

-

Set up the flask with a mechanical stirrer, thermometer, and a condenser. The condenser outlet should be vented into a trap containing aqueous sodium hydroxide to neutralize excess chlorine gas.[4]

-

Heat the mixture to reflux while stirring.[4]

-

Bubble chlorine gas (267.1 g, 3.77 mol) under the surface of the refluxing reaction mixture over a period of 6-8 hours.[4]

-

Monitor the progress of the reaction by Gas Chromatography (GC) to confirm the conversion of the isothiocyanate starting material.[4]

-

Once the reaction is complete, cool the mixture and filter it.[4]

-

Concentrate the filtrate using a rotary evaporator to remove the chloroform solvent.[4]

-

Add sodium bicarbonate (approximately 0.25 equivalents) to the concentrated residue to neutralize any remaining acid.[4]

-

Purify the product by vacuum distillation at 97 °C (at 6 mm/Hg) to yield this compound.[4]

Expected Yield: Approximately 43%.[4]

Key Applications

This compound is not an end-product but a critical intermediate. Its primary value lies in its role in the synthesis of high-value commercial chemicals.

-

Pharmaceuticals: It is a key building block in the synthesis of Ritonavir, a protease inhibitor used in the treatment of HIV/AIDS.[1][4][5]

-

Agrochemicals: The compound is an essential precursor for the manufacture of neonicotinoid insecticides, including Thiamethoxam and Clothianidin.[1][5][7]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction.[12][13]

-

Corrosivity: It causes severe skin burns and serious eye damage.[12]

-

Mutagenicity: It is suspected of causing genetic defects.

-

Environmental Hazard: The compound is toxic to aquatic life with long-lasting effects.[12]

Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][13] Work should be conducted in a well-ventilated area or a fume hood.[6][13]

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Application Pathway

This diagram shows the logical flow from the intermediate to its major end-products.

Caption: Key applications of this compound in major industries.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloro-5-(chloromethyl)thiazole | Chemical Properties, Applications, Safety Data & Supplier Information – High Purity Thiazole Derivatives China [quinoline-thiophene.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 105827-91-6 [chemicalbook.com]

- 5. 2-Chloro-5-(Chloromethyl)-1,3-Thiazole/CCMT [chemball.com]

- 6. aksci.com [aksci.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hailan-chem.com [hailan-chem.com]

- 10. adipogen.com [adipogen.com]

- 11. 105827-91-6|2-Chloro-5-(chloromethyl)thiazole|BLD Pharm [bldpharm.com]

- 12. capotchem.cn [capotchem.cn]

- 13. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to 2-Chloro-5-chloromethylthiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 2-chloro-5-chloromethylthiazole, a critical intermediate in the pharmaceutical and agrochemical industries. It covers its nomenclature, physicochemical properties, detailed synthesis protocols, and its role in the synthesis of prominent commercial products.

Nomenclature

-

Synonyms: The compound is also known by several other names and abbreviations in literature and commerce:

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃Cl₂NS | [2][5][8] |

| Molecular Weight | 168.04 g/mol | [2][5][8] |

| Appearance | White to light yellow crystal, powder, or liquid | [4][5][6][8] |

| Melting Point | 29-31 °C | [1][5][6][8] |

| Boiling Point | 268.6 ± 32.0 °C (Predicted) | [4][5][8] |

| Density | 1.503 ± 0.06 g/cm³ (Predicted) | [4][5][6][8] |

| Flash Point | 116.3 °C | [4][6][8] |

| Refractive Index | n20/D 1.571 | [1][4][5] |

| Solubility | Soluble in Methanol | [5][7] |

| CAS Number | 105827-91-6 | [2][5] |

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. A widely cited method involves the chlorination of 3-chloropropenyl isothiocyanate isomers.[5][9]

Protocol: Synthesis via Chlorination of 3-Chloropropenyl Isothiocyanates

This protocol is adapted from methodologies described in scientific literature.[5][9]

1. Materials and Equipment:

- Crude mixture of cis- and trans-3-chloropropenyl isothiocyanates

- Chloroform (B151607) (CHCl₃)

- Chlorine (Cl₂) gas

- Sodium bicarbonate (NaHCO₃)

- 2-liter round-bottomed flask

- Mechanical stirrer

- Thermometer

- Condenser with an outlet vented to a sodium hydroxide (B78521) trap

- Gas chromatography (GC) apparatus

- Rotary evaporator

- Vacuum distillation setup

2. Procedure:

- Charge the 2-liter round-bottomed flask with the crude mixture of cis- and trans-3-chloropropenyl isothiocyanates (504.2 g, 3.79 mol) and chloroform (600 mL).[5]

- Assemble the mechanical stirrer, thermometer, and condenser. Ensure the condenser outlet is safely vented into an aqueous sodium hydroxide trap to neutralize excess chlorine gas.

- Stir the mixture and heat it to reflux.[5]

- Bubble chlorine gas (267.1 g, 3.77 mol) under the surface of the refluxing reaction mixture over a period of 6-8 hours.[5]

- Monitor the conversion of the isothiocyanates to 2-chloro-5-(chloromethyl)thiazole periodically using GC analysis.[5][9]

- Once the reaction is complete as indicated by GC, cool the reaction mixture and filter it.[5][9]

- Concentrate the filtrate using a rotary evaporator to remove the chloroform solvent.[5][9]

- Add sodium bicarbonate (approximately 0.25 equivalents) to the concentrated residue to neutralize any remaining acid.[5][9]

- Purify the product by distilling the residue at 97 °C under vacuum (6 mmHg).[5][9]

3. Results:

- The typical yield after distillation is approximately 43%.[5][9]

- ¹H NMR (CDCl₃): δ 7.3 (s, 1H), 4.6 (s, 2H).[5][9]

- ¹³C NMR (CDCl₃): δ 152.6 (C-2), 140.2 (C-4), 137.5 (C-5), 37.1 (-CH₂-).[5][9]

Applications and Synthetic Pathways

This compound is a versatile building block, most notably serving as a key intermediate in the synthesis of neonicotinoid insecticides and protease inhibitors.[5][6][8][10]

Key Synthetic Applications:

-

Agrochemicals: It is a precursor for the synthesis of widely used insecticides such as Thiamethoxam and Clothianidin.[4][8][10]

-

Pharmaceuticals: It is used in the synthesis of Ritonavir, a second-generation antiretroviral medication used to treat HIV/AIDS.[4][5][6][8]

The logical relationship showing its role as a synthetic intermediate is visualized below.

Caption: Role of this compound as a key synthetic intermediate.

References

- 1. aksci.com [aksci.com]

- 2. This compound | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-(chloromethyl)thiazole - CAS-Number 105827-91-6 - Order from Chemodex [chemodex.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 105827-91-6 [chemicalbook.com]

- 6. 2-Chloro-5-(Chloromethyl)-1,3-Thiazole/CCMT [chemball.com]

- 7. 105827-91-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Page loading... [wap.guidechem.com]

Spectroscopic Analysis of 2-Chloro-5-chloromethylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5-chloromethylthiazole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide characteristic signals corresponding to the hydrogen and carbon atoms in its structure.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.3 | Singlet | 1H | Thiazole (B1198619) ring C4-H |

| 4.6 | Singlet | 2H | -CH₂Cl |

Solvent: CDCl₃[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.6 | Thiazole ring C2 |

| 140.2 | Thiazole ring C4 |

| 137.5 | Thiazole ring C5 |

| 37.1 | -CH₂Cl |

Solvent: CDCl₃[1]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a standard 5 mm NMR tube. The concentration is adjusted to obtain a good signal-to-noise ratio.

Instrumentation: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

-

Spectral Width: A spectral width of approximately 10-15 ppm is used.

-

Reference: The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS).

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei.

-

Spectral Width: A spectral width of approximately 200-250 ppm is used.

-

Reference: The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Predicted Data Presentation

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3100 | Medium | C-H stretch | Thiazole ring |

| ~1500-1600 | Medium-Weak | C=C and C=N stretch | Thiazole ring |

| ~1300-1400 | Medium | C-N stretch | Thiazole ring |

| ~1250 | Medium | C-H in-plane bend | Thiazole ring |

| ~700-800 | Strong | C-Cl stretch | Chloroalkane (-CH₂Cl) |

| ~600-700 | Strong | C-Cl stretch | Chloroaromatic (C2-Cl) |

Disclaimer: This table represents predicted values based on characteristic functional group absorptions. Actual experimental values may vary.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is ground into a fine powder using an agate mortar and pestle.

-

The powdered sample is then intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

The mixture is transferred to a pellet-pressing die and compressed under high pressure to form a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Acquisition Parameters:

-

Spectral Range: The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. While publications mention the use of Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring, specific mass spectral data for this compound is not publicly detailed.[2] The expected molecular ion peaks and major fragments can be predicted.

Predicted Data Presentation

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment | Notes |

| 167/169/171 | [M]⁺ | Molecular ion peak cluster, reflecting the isotopic abundance of two chlorine atoms. |

| 132 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 118 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. |

| 83 | [C₃H₂NS]⁺ | Fragmentation of the thiazole ring. |

Disclaimer: This table represents predicted values based on the molecular structure and common fragmentation patterns. Actual experimental values and relative abundances may differ.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) system is used for the analysis.

GC Parameters:

-

Injector: The sample is introduced into a heated injector port (typically 250 °C) for volatilization.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) is used for separation.

-

Oven Temperature Program: A temperature gradient is applied to the oven, for example, starting at 50 °C and ramping up to 280 °C, to elute the compound.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method for generating fragment ions.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range, for example, from 40 to 400 amu.

-

Data Acquisition: The mass spectrum corresponding to the GC peak of this compound is recorded.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Crystal structure of 2-Chloro-5-chloromethyl-1,3-thiazole

An In-depth Technical Guide on the Crystal Structure of 2-Chloro-5-chloromethyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the crystal structure and synthesis of 2-Chloro-5-chloromethyl-1,3-thiazole (CCMT). This compound is a critical intermediate in the manufacturing of neonicotinoid insecticides, such as Thiamethoxam and Clothianidin, as well as pharmaceuticals like Ritonavir.[1][2][3][4] Its structural elucidation is paramount for understanding its reactivity and for the development of new, efficient synthetic pathways.

Molecular and Crystal Structure

The crystal structure of 2-Chloro-5-chloromethyl-1,3-thiazole was determined by single-crystal X-ray diffraction. The analysis reveals a monoclinic crystal system with the space group P2₁/c.[5] The thiazole (B1198619) ring is essentially planar, with the maximum deviation from the mean plane being 0.000 (5) Å for the C3 atom.[5] The substituent atoms, the chloromethyl carbon (C4) and the 2-position chlorine (Cl1), lie close to this plane, with deviations of 0.0568 (2) Å and 0.0092 (1) Å, respectively.[5][6] The chlorine atom of the chloromethyl group (Cl2) is positioned 1.4090 (1) Å out of the thiazole plane.[5] No classical hydrogen bonds are observed in the crystal structure.[5][6]

Crystallographic Data

The quantitative crystallographic data for 2-Chloro-5-chloromethyl-1,3-thiazole are summarized in the table below. The data were collected at a temperature of 293 K.[5]

| Parameter | Value |

| Chemical Formula | C₄H₃Cl₂NS |

| Molar Mass | 168.03 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 4.2430 (8) Å |

| b | 17.151 (3) Å |

| c | 9.1640 (18) Å |

| β | 96.82 (3)° |

| Volume (V) | 662.2 (2) ų |

| Molecules per Cell (Z) | 4 |

| Radiation Type | Mo Kα |

| Absorption Coeff. (μ) | 1.18 mm⁻¹ |

| Final R-factor | R[F² > 2σ(F²)] = 0.043 |

(Data sourced from Zhao, L.-L., Cheng, W.-H. & Cai, Z.-S. (2011). Acta Cryst. E67, o1531)[5]

Experimental Protocols

Synthesis of 2-Chloro-5-chloromethyl-1,3-thiazole

The title compound can be synthesized via several routes, often involving the chlorination and cyclization of an isothiocyanate precursor.[2][3] A representative method is the chlorination of a mixture of cis- and trans-3-chloropropenyl isothiocyanates.[2][4]

Materials and Equipment:

-

Crude mixture of cis- and trans-3-chloropropenyl isothiocyanates

-

Chloroform (B151607) (solvent)

-

Chlorine gas

-

Round-bottomed flask with mechanical stirrer, thermometer, and condenser

-

Aqueous sodium hydroxide (B78521) trap

Procedure:

-

A crude mixture of cis- and trans-3-chloropropenyl isothiocyanates (e.g., 504.2 g, 3.79 mol) and chloroform (e.g., 600 mL) are charged into a 2-liter round-bottomed flask.[4]

-

The mixture is stirred and heated to reflux.[4]

-

Chlorine gas (e.g., 267.1 g, 3.77 mol) is bubbled through the reaction mixture over a period of 6-8 hours. The condenser outlet is vented to a sodium hydroxide trap to neutralize excess chlorine.[4]

-

The reaction progress is monitored by Gas Chromatography (GC) until the conversion of the isothiocyanate is complete.[4]

-

Upon completion, the reaction mixture is cooled and filtered.[4]

-

The filtrate is concentrated using a rotary evaporator to remove the chloroform solvent.[4]

-

The crude product can be purified by vacuum distillation to yield 2-Chloro-5-chloromethyl-1,3-thiazole.[4]

Caption: A flowchart illustrating the synthesis and purification workflow for 2-Chloro-5-chloromethyl-1,3-thiazole (CCMT).

Single-Crystal X-ray Crystallography

The determination of the crystal structure follows a standard protocol involving crystal growth, data collection, and structure solution and refinement.[5]

Procedure:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown from a suitable solvent by slow evaporation.

-

Data Collection: A single crystal of appropriate dimensions (e.g., 0.30 × 0.20 × 0.10 mm) is mounted on a diffractometer, such as an Enraf–Nonius CAD-4.[5] Data is collected at a controlled temperature (293 K) using Mo Kα radiation.[5]

-

Data Reduction: The raw diffraction data is processed. This includes cell refinement and data reduction using software like XCAD4.[5] An absorption correction may be applied.[5]

-

Structure Solution and Refinement: The crystal structure is solved and refined using specialized software packages. For this compound, SHELXS97 was used for structure solution and SHELXL97 for refinement.[5] Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[5][6]

-

Visualization: Molecular graphics are generated using programs like SHELXTL to visualize the final structure.[5]

Relevance in Agrochemical and Pharmaceutical Development

2-Chloro-5-chloromethyl-1,3-thiazole is not typically an end-product but a crucial building block. Its importance lies in its role as a key intermediate for synthesizing a class of potent neonicotinoid insecticides, including Thiamethoxam and Clothianidin.[1][3] These insecticides function by acting as agonists on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, leading to nerve overstimulation and paralysis. The logical relationship from the intermediate to the final active molecule and its biological target is a critical consideration for professionals in the field.

Caption: The role of 2-Chloro-5-chloromethyl-1,3-thiazole as a key intermediate leading to biologically active insecticides.

References

- 1. Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 5. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Chloro-5-chloromethylthiazole in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-5-chloromethylthiazole (CCMT), a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering a summary of available solubility data, a detailed experimental protocol for its synthesis, and a visualization of the synthetic workflow.

Solubility of this compound

Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, qualitative solubility information has been reported, indicating its general behavior in different solvent classes.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Solubility |

| Polar Protic | Methanol | Soluble[2][3][4][5][6] |

| Ethanol | Miscible[7] | |

| Polar Aprotic | Acetone | Miscible[7] |

| Acetonitrile | Used as a reaction solvent[8] | |

| Non-Polar Aprotic | Dichloromethane | Soluble[7] |

| Toluene | Soluble[9] | |

| Ether | Miscible[7] | |

| Aqueous | Water | Low solubility[7] |

It is important to note that the hydrochloride salt of this compound is soluble in water.[10]

Experimental Protocol: Synthesis of this compound

Several synthetic routes for the preparation of this compound have been described. A common method involves the chlorination of an isothiocyanate precursor. The following is a representative experimental protocol.

One-Pot Synthesis from 2,3-Dichloropropene

This method outlines a "one-pot" process starting from 2,3-dichloropropene and sodium thiocyanate (B1210189), proceeding through substitution, isomerization, and chlorination-cyclization reactions.[1][11]

Materials:

-

2,3-Dichloropropene

-

Sodium thiocyanate

-

Tetrabutylammonium (B224687) bromide

-

Toluene

-

Sulfuryl chloride

Procedure:

-

To a 500mL three-necked flask, add 100g of sodium thiocyanate (1.23mol), 2.5g of tetrabutylammonium bromide, and 200mL of toluene.[11]

-

Slowly add 108g (0.97mol) of 2,3-dichloropropene dropwise while stirring.[11]

-

Attach a condenser and reflux the mixture in an 80°C oil bath for 4 hours. The mixture will turn from a yellow liquid with a white solid to a dark brown liquid.[11]

-

Increase the temperature to 120°C and heat for 3 hours to facilitate high-temperature isomerization, resulting in a black, opaque liquid.[11]

-

Cool the reaction mixture to 0-5°C in an ice-water bath.

-

Slowly add 1.5 equivalents of sulfuryl chloride dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to naturally warm to room temperature and stir for 2 hours.

-

Filter the reaction mixture and wash the filter cake with toluene.

-

Combine the filtrate and washings, and wash with a saturated sodium bicarbonate solution followed by saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound.

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the one-pot synthesis of this compound from 2,3-dichloropropene.

Caption: One-pot synthesis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. hailan-chem.com [hailan-chem.com]

- 3. lookchem.com [lookchem.com]

- 4. 105827-91-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | Chemical Properties, Uses, Safety, Supplier Information – Buy High Purity Thiazole Compounds in China [quinoline-thiophene.com]

- 8. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

- 9. adipogen.com [adipogen.com]

- 10. 2-Chloro-5-(Chloromethyl)thiazole Hydrochloride Manufacturer & Supplier in China | CAS 114772-54-2 | High Purity Thiazole Compounds | Quality Assured Chemical Exporter [quinoline-thiophene.com]

- 11. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

The Physicochemical Properties and Synthetic Utility of 2-Chloro-5-chloromethylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-chloromethylthiazole is a pivotal chemical intermediate, playing a crucial role in the synthesis of a range of significant agrochemicals and pharmaceuticals.[1][2] Its unique bifunctional nature, possessing both a reactive chloromethyl group and a chlorinated thiazole (B1198619) ring, makes it a versatile building block in organic synthesis. This technical guide provides an in-depth overview of the key physicochemical properties of this compound, namely its melting and boiling points, and outlines its application in the synthesis of prominent commercial products.

Physicochemical Data

The accurate determination of physical constants such as melting and boiling points is fundamental for the identification, purification, and handling of chemical compounds. The data for this compound are summarized below.

| Property | Value | Notes |

| Melting Point | 29-35 °C | The compound is a solid at room temperature, appearing as a white to pale yellow crystal.[3][4][5][6] |

| Boiling Point | 268.6 °C | at 760 mmHg.[3] |

| Molecular Formula | C4H3Cl2NS | |

| Molecular Weight | 168.04 g/mol | [5] |

| Appearance | White to pale yellow crystal or colorless liquid | [3][7] |

| Density | 1.503 g/cm³ | [3] |

| Refractive Index | 1.583 | [3] |

Experimental Protocols

The following sections detail the standard methodologies for the determination of the melting and boiling points of this compound.

Determination of Melting Point

The melting point of an organic solid can be determined by observing the temperature at which the substance transitions from a solid to a liquid state. A common and reliable method involves the use of a capillary tube within a heated bath or a melting point apparatus.[8]

Apparatus:

-

Melting point apparatus or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a mortar and finely powdered.[9]

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[10]

-

Apparatus Setup: The filled capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath (e.g., oil bath in a Thiele tube) or inserted into the heating block of a melting point apparatus.[8]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[10] For a pure compound, this range is typically narrow.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point of a small quantity of liquid is the capillary tube method.[3][11][12]

Apparatus:

-

Thiele tube or similar heating bath

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed into the fusion tube.[3][12]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the fusion tube.[3]

-

Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a heating bath (e.g., a Thiele tube filled with a high-boiling point liquid like paraffin (B1166041) oil).[13]

-

Heating: The heating bath is gently and uniformly heated.[3] As the temperature rises, air trapped in the capillary tube will expand and be seen as bubbles escaping from the open end.

-

Observation and Data Recording: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[13] This temperature should be recorded.

Synthetic Applications of this compound

This compound serves as a critical intermediate in the synthesis of several commercially important products, including the neonicotinoid insecticides thiamethoxam (B1682794) and clothianidin, and the antiretroviral drug Ritonavir.[2] The following diagram illustrates the central role of this compound in these synthetic pathways.

Caption: Synthetic utility of this compound.

Synthesis of Thiamethoxam

Thiamethoxam is synthesized via the reaction of this compound with 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine.[4][5] This reaction is typically carried out in the presence of a base and a phase transfer catalyst in a solvent such as dimethylformamide (DMF).[4] The reaction proceeds at an elevated temperature, generally in the range of 50 to 75 °C.[4]

Synthesis of Clothianidin

The synthesis of clothianidin involves the reaction of this compound with 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine.[14] This condensation reaction is often catalyzed by a base, such as potassium carbonate, in the presence of a phase transfer catalyst like a tetraalkylammonium hydroxide.[14] The reaction can be carried out at temperatures ranging from -5 to 60 °C.[14]

Synthesis of Ritonavir

This compound is also a key building block in the multi-step synthesis of the HIV protease inhibitor, Ritonavir.[2] In this complex synthesis, the thiazole moiety is incorporated into the final drug structure.

Conclusion

This compound is a compound of significant industrial importance, underscored by its role as a precursor to high-value agrochemicals and pharmaceuticals. A thorough understanding of its physical properties, such as its melting and boiling points, is essential for its effective handling and use in synthetic applications. The experimental protocols provided herein offer a guide for the accurate determination of these key parameters, while the outlined synthetic pathways highlight the compound's versatility and strategic importance in modern organic chemistry and drug development.

References

- 1. Pesticide intermediate CCMT/2-Chloro-5-chloromethylthiazole | [engebiotech.com]

- 2. This compound | 105827-91-6 [chemicalbook.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. WO2015180585A9 - Method of producing thiamethoxam - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. byjus.com [byjus.com]

- 7. bltchemical.com [bltchemical.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. byjus.com [byjus.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. CN104529934A - Synthesis method of chloronicotinyl insecticide clothianidin - Google Patents [patents.google.com]

Key intermediate for neonicotinoid insecticide synthesis

An In-depth Technical Guide on the Core Intermediates for Neonicotinoid Insecticide Synthesis

Introduction

Neonicotinoids represent a significant class of insecticides, prized for their high efficacy against a broad spectrum of sucking insects, systemic properties, and relatively low toxicity to mammals.[1][2] Their mode of action involves agonizing the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system, leading to paralysis and death.[3][4] The industrial synthesis of these widely used agrochemicals relies on the efficient production of key heterocyclic intermediates. This guide provides a detailed technical overview of the synthesis and application of two pivotal intermediates: 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP) and 2-chloro-5-(chloromethyl)thiazole (CCMT).

Key Intermediate: 2-Chloro-5-(chloromethyl)pyridine (CCMP)

2-Chloro-5-(chloromethyl)pyridine, commonly known as CCMP, is a crucial building block for several major neonicotinoid insecticides, including imidacloprid, acetamiprid, and nitenpyram.[5] Its synthesis has been a subject of extensive research to develop efficient and cost-effective industrial processes.

Synthesis Routes

Multiple synthetic pathways to CCMP have been developed, primarily categorized into pyridine (B92270) ring routes and cyclization routes.[5]

-

Pyridine Ring Routes: These methods typically start from 3-methylpyridine (B133936) (3-picoline). One common approach involves the oxidation of 3-picoline, followed by chlorination reactions.[5] Another method is a one-step reaction where 3-methylpyridine and chlorine react over a supported palladium chloride catalyst.[5]

-

From 2,5-Dichloropyridine: This compound serves as a precursor for the synthesis of CCMP, which is then converted to imidacloprid.[6]

-

Cyclization Routes: These routes construct the pyridine ring from acyclic precursors. For instance, one patented method involves the reaction of 2-chloro-2-chloromethyl-4-cyanobutanal with phosgene (B1210022).[7][8]

Experimental Protocols

Protocol 1: Synthesis of CCMP from 2-chloro-2-chloromethyl-4-cyanobutanal [7]

-

Dissolve 18 g (0.1 mol) of 2-chloro-2-chloromethyl-4-cyanobutanal in 50 ml of toluene (B28343).

-

Add 33 g (1.1 equivalents) of solid phosgene to the toluene solution.

-

Stir the reaction mixture at 50°C for 5 hours.

-

Upon completion of the reaction, cool the mixture to facilitate crystallization.

-

The resulting crystals are 2-chloro-5-(chloromethyl)pyridine.

Protocol 2: Synthesis of Imidacloprid from CCMP [6]

-

React 2-chloro-5-(chloromethyl)pyridine with N-nitro-imidazolidin-2-imine.

-

The reaction is carried out in the presence of a base, such as potassium carbonate.

-

A suitable solvent for this condensation reaction is acetonitrile (B52724) or dimethylformamide (DMF).

-

Stir the reaction mixture at an elevated temperature until the reaction is complete.

Quantitative Data

| Product/Intermediate | Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| 2-Chloro-5-(chloromethyl)pyridine | 2-chloro-2-chloromethyl-4-cyanobutanal | Phosgene | Toluene | 97% | - | [7] |

| Acetamiprid | 2-Chloro-5-(chloromethyl)pyridine | Methylation & Esterification reagents | - | 95% | - | [7] |

| 2-Chloro-5-(chloromethyl)pyridine | 2-chloro-5-methylpyridine | Chlorine gas | - | ≥ 99% | [9] |

Visualization of Synthetic Pathway

Caption: Synthesis of Imidacloprid via the key intermediate CCMP.

Key Intermediate: 2-Chloro-5-(chloromethyl)thiazole (CCMT)

CCMT is another vital intermediate, serving as the precursor for the synthesis of prominent neonicotinoids like thiamethoxam (B1682794) and clothianidin.[10]

Synthesis Routes

The synthesis of CCMT often involves the construction of the thiazole (B1198619) ring through cyclization reactions.

-

From Isothiocyanates: One method involves the chlorination of a mixture of cis- and trans-3-chloropropenyl isothiocyanates in chloroform.[10] A similar process uses a 2-haloallyl isothiocyanate reacted with a chlorinating agent in a dipolar, aprotic solvent like acetonitrile.[11]

-

From Dichloropropene: A widely used industrial method starts with 2,3-dichloropropene and sodium thiocyanate (B1210189). This "one-pot" process involves a substitution reaction, followed by high-temperature isomerization and a final chlorination-cyclization reaction to yield CCMT.[12][13] 1,3-Dichloropropene can also be used as a starting material in a similar reaction sequence.[14]

Experimental Protocols

Protocol 3: "One-Pot" Synthesis of CCMT from 2,3-Dichloropropene [13]

-

Add 100g of sodium thiocyanate (1.23 mol), 2.5g of tetrabutylammonium (B224687) bromide, and 200mL of toluene to a 500mL three-necked flask.

-

Slowly add 108g (0.97 mol) of 2,3-dichloropropene dropwise while stirring.

-

Heat the mixture under reflux in an 80°C oil bath for 4 hours (substitution reaction).

-

Increase the temperature to 120°C and maintain for 3 hours (isomerization reaction).

-

Cool the mixture to 0-5°C and slowly add 145g (1.07 mol) of sulfuryl chloride dropwise.

-

After the addition, stir the reaction at room temperature for 1 hour (chlorination-cyclization).

-

The process yields 2-chloro-5-(chloromethyl)thiazole.

Quantitative Data

| Product/Intermediate | Starting Material | Reagents | Solvent | Yield | Spectroscopic Data (¹³C NMR, CDCl₃) | Reference |

| 2-Chloro-5-(chloromethyl)thiazole | cis/trans-3-chloropropenyl isothiocyanates | Chlorine | Chloroform | 43% (after distillation) | δ: 152.6 (C-2), 140.2 (C-4), 137.5 (C-5), 37.1 (-CH₂) | [10] |

| 2-Chloro-5-(chloromethyl)thiazole | 1,3-Dichloropropenes | Sodium thiocyanate, Chlorine | - | ~65% (based on GC purity) | - | [14] |

| 2-Chloro-5-(chloromethyl)thiazole | 2,3-Dichloropropene | Sodium thiocyanate, Sulfuryl chloride | Toluene | - | Purity up to 99% | [12][13] |

Visualization of Synthetic Workflow

Caption: "One-Pot" synthesis workflow for CCMT.

Mechanism of Action of Neonicotinoid Insecticides

Neonicotinoids exert their insecticidal effect by targeting the central nervous system of insects.[4] They are potent agonists of the postsynaptic nicotinic acetylcholine receptors (nAChRs).[3]

Signaling Pathway

-

Binding: The neonicotinoid molecule binds to the nAChR on the postsynaptic membrane of a neuron. This binding is highly selective for insect nAChRs over mammalian ones, which is the basis for their selective toxicity.[3][15]

-

Channel Opening: This binding action mimics that of the natural neurotransmitter, acetylcholine (ACh), but the binding is often much stronger and can be irreversible. It locks the receptor's ion channel in an open state.

-

Ion Influx: The open channel allows an uncontrolled influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the neuron.

-

Overstimulation: This leads to a continuous and excessive stimulation of the neuron, causing uncontrolled nerve firing.

-

Paralysis and Death: The constant, involuntary nerve impulses lead to tremors and, ultimately, paralysis of the insect, followed by death.[4]

Visualization of Signaling Pathway

References

- 1. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 8. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

- 10. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 11. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 12. guidechem.com [guidechem.com]

- 13. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Mechanism of selective actions of neonicotinoids on insect nicotinic acetylcholine receptors | Semantic Scholar [semanticscholar.org]

The Linchpin of Modern Therapeutics: 2-Chloro-5-chloromethylthiazole in Pharmaceutical Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-5-chloromethylthiazole (CCMT) has emerged as a critical and versatile building block in the synthesis of a diverse range of pharmaceutical and agrochemical agents. Its unique bifunctional nature, possessing two reactive chlorine atoms at different positions on the thiazole (B1198619) ring, allows for sequential and site-selective reactions, making it an invaluable intermediate in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the role of CCMT in pharmaceutical synthesis, focusing on its application in the production of the antiretroviral drug Ritonavir (B1064) and the neonicotinoid insecticide Thiamethoxam (B1682794). Detailed experimental protocols, quantitative data, and visual representations of key synthetic and biological pathways are presented to offer a comprehensive resource for professionals in the field.

Core Applications of this compound

CCMT is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its utility stems from the differential reactivity of the chlorine atom on the thiazole ring and the chlorine atom in the chloromethyl group, enabling chemists to perform selective nucleophilic substitutions.

In Pharmaceuticals:

One of the most significant applications of CCMT in the pharmaceutical industry is in the synthesis of Ritonavir , a potent HIV protease inhibitor.[2][3] Ritonavir is a cornerstone of highly active antiretroviral therapy (HAART), not only for its own therapeutic effect but also for its role as a pharmacokinetic enhancer of other protease inhibitors.[4][5] The thiazole moiety, derived from CCMT, is a crucial component of the Ritonavir molecule, contributing to its binding affinity with the HIV protease enzyme.[6]

In Agrochemicals:

In the agrochemical sector, CCMT is a key precursor for the synthesis of second-generation neonicotinoid insecticides, most notably Thiamethoxam .[7][8] Thiamethoxam exhibits broad-spectrum activity against a variety of sucking and chewing insects and is utilized for seed treatment, soil application, and foliar spray.[9] The 2-chloro-5-methylthiazole (B1589247) core of Thiamethoxam is essential for its insecticidal activity.[8]

Synthesis of Key Pharmaceuticals Using this compound

The following sections provide a detailed look at the synthetic pathways and experimental protocols for producing Ritonavir and Thiamethoxam, highlighting the central role of CCMT.

Synthesis of a Key Intermediate for Ritonavir

The synthesis of Ritonavir is a multi-step process, and CCMT is utilized to construct a key thiazole-containing intermediate. The following represents a plausible synthetic sequence based on available literature.

Experimental Protocol: Synthesis of (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid

This protocol describes the synthesis of a key intermediate in the Ritonavir synthesis, starting from a derivative of this compound.

-

Step 1: Synthesis of 2-chloro-5-(hydroxymethyl)thiazole. The synthesis of 5-hydroxymethylthiazole, an intermediate for a pharmaceutical drug, can be achieved from 2-chloro-5-chloromethyl thiazole in two steps. This involves an initial displacement of the aliphatic halogen with a formate (B1220265) anion, followed by hydrolysis of the formate ester and dehydrohalogenation of the aromatic halogen using hydrogen and a palladium catalyst.[10]

-

Step 2: Coupling Reaction. A solution of (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid (37.6 g, 120.0 mmol), N,N'-diisopropylcarbodiimide (DIC) (15.1 g, 120.0 mmol), and N,N-diisopropylethylamine (35.0 g) is prepared in 200 ml of cyclopentanone (B42830) and stirred at 27°C for 30 minutes.[10]

-

Step 3: Amide Bond Formation. This mixture is then slowly added to a 150 ml cyclopentanone solution containing (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane (42.6 g, 100 mmol).[10] The reaction is stirred for 7 hours, with progress monitored by Thin Layer Chromatography (TLC).[10]

-

Step 4: Work-up and Purification. Upon completion, the reaction solution is washed twice with 350 ml of 10% NaCl solution and then with pure water. The organic phase is dried over anhydrous sodium sulfate (B86663) for 6 hours and filtered. The filtrate is heated to 45-50°C, and 0.8 g of activated carbon is added for decolorization. After stirring for 15 minutes and cooling to 20-30°C, the solution is filtered.[10]

-

Step 5: Crystallization. The filtrate is concentrated under vacuum to an oil, which is then dissolved in 230 ml of butyl acetate (B1210297) and heated to 60°C to ensure complete dissolution. The solution is allowed to cool naturally to 20-30°C and is stirred for 12 hours.[10] The resulting crystals are filtered, washed with 40 ml of cold butyl acetate, and dried under vacuum at 50°C for 6 hours to yield the final product.[10] A patent describes a final step in Ritonavir synthesis where a crude product is purified by flash chromatography on silica (B1680970) gel (eluant ethyl acetate) to give pure Ritonavir.[2]

Synthesis of Thiamethoxam

The industrial synthesis of Thiamethoxam involves the reaction of CCMT with 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine.

Experimental Protocol: Synthesis of Thiamethoxam

-

Reaction Setup. In a 1000 L enamel reactor, 47.5 kg of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 50 kg of 2-chloro-5-(chloromethyl) thiazole are added to 350 kg of dimethylformamide (DMF).[11]

-

Reaction Conditions. The mixture is heated to and maintained at approximately 65°C.[11]

-

Addition of Reagents. Over a period of 20 to 40 minutes, 82 kg of potassium carbonate and 1 kg of Triethyl benzyl (B1604629) ammonium (B1175870) chloride (TEBA) as a phase transfer catalyst are added to the reactor.[12]

-

Reaction Monitoring. The reaction progress is monitored by analytical techniques such as HPLC until completion.

-

Work-up. The reaction mixture is cooled, and water is added to precipitate the crude product.

-

Purification. The crude Thiamethoxam is collected by filtration and can be further purified by recrystallization from a suitable solvent like methanol (B129727) to achieve high purity.[12] For instance, 20 g of crude Thiamethoxam is heated in 100 g of methanol until complete dissolution, refluxed for 30 to 60 minutes, and then cooled to room temperature to yield crystals of pure Thiamethoxam.[1]

Quantitative Data Presentation

The following tables summarize key quantitative data for the synthesis of Thiamethoxam, demonstrating the impact of different reaction conditions on yield and purity.

Table 1: Synthesis of Thiamethoxam - Effect of Solvent on Yield and Purity [1]

| Solvent | Yield (%) | Purity (%) |

| Dimethylformamide (DMF) | >90 | >98 |

| Dimethyl Carbonate | Lower | Lower |

| Carbon Tetrachloride | Lower | Lower |

| Ethyl Acetate | Lower | Lower |

| 1,2-Dichloroethylene (DCE) | Lower | Lower |

| Acetonitrile | Lower | Lower |

| Methyl Ethyl Ketone | Lower | Lower |

Table 2: Representative Yields for Thiamethoxam Synthesis [13]

| Molar Ratio (CCMT:Oxadiazine) | Reaction Temperature (°C) | Yield (%) |

| 1:1.15 | 67 | 82 |

| 1:0.67 | - | 80 |

| 1:1 | - | 78 |

Visualizing the Core Concepts